molecular formula C20H22ClN3O4S B2964557 1-(5-chloro-2-methoxyphenyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]thiourea CAS No. 1024183-79-6

1-(5-chloro-2-methoxyphenyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]thiourea

Cat. No. B2964557
CAS RN: 1024183-79-6
M. Wt: 435.92
InChI Key: LIKDZTHEXPKIOK-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]thiourea is a useful research compound. Its molecular formula is C20H22ClN3O4S and its molecular weight is 435.92. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research has focused on the synthesis of novel heterocyclic compounds derived from benzodifurans, thioureas, and benzothiophenes. These compounds have demonstrated significant potential as anti-inflammatory and analgesic agents, highlighting their importance in developing new therapeutics. One study presented the synthesis of various benzodifuran derivatives showing promising COX-2 inhibitory, analgesic, and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Catalysis in Asymmetric Synthesis

The application of thiourea derivatives in catalysis, particularly in promoting enantio- and diastereoselective reactions, has been explored. Bifunctional thioureas have been synthesized and used as efficient catalysts for the Michael reaction of 1,3-dicarbonyl compounds to nitroolefins, leading to the development of new synthetic routes for pharmacologically relevant compounds. This demonstrates the utility of thiourea derivatives in enhancing the selectivity and efficiency of chemical syntheses (Okino, Hoashi, Furukawa, Xu, & Takemoto, 2005).

Biological Activity Evaluation

Thiourea derivatives have been evaluated for their biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties. Studies have shown that these compounds exhibit significant action against various bacterial strains and free radicals, indicating their potential in designing new antimicrobial and antioxidant agents. For instance, a study on substituted benzoylthiourea derivatives revealed their structural, antimicrobial, and computational characterization, offering insights into their potential pharmaceutical applications (Atis, Karipcin, Sarıboğa, Taş, & Çelik, 2012).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4S/c1-20(2)10-12-5-4-6-16(18(12)28-20)27-11-17(25)23-24-19(29)22-14-9-13(21)7-8-15(14)26-3/h4-9H,10-11H2,1-3H3,(H,23,25)(H2,22,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKDZTHEXPKIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC(=S)NC3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.